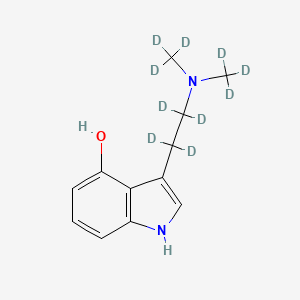
大麻素B
描述
Cannabisin B is a phytocannabinoid compound that is found in the cannabis plant. It is a non-psychoactive compound that has been found to have potential therapeutic benefits. In recent years, there has been an increase in research on the compound due to its potential medical applications.
科学研究应用
Neuroprotection and Alzheimer’s Disease
Cannabisin B, along with other metabolites isolated from hemp seeds, has been examined for its ability to change the expression levels of microRNAs in human neural cells . This research has shown that Cannabisin B can affect the expression of certain microRNAs implicated in neural functions, such as axon guidance, hippocampal signaling, and neurotrophin signaling . Some of these microRNAs, including miR-708-5p, miR-181a-5p, miR-190a-5p, miR-199a-5p, and miR-143-3p, are known to be involved in Alzheimer’s disease . Their expression changes are expected to ameliorate neural function .
Modulation of Gene Expression
Cannabisin B has been found to modulate gene expression, enhancing human health . It has been shown to change the expression levels of microRNAs in human neural cells . This modulation of gene expression could have potential applications in various fields of health and medicine.
Synthesis and Chemical Research
Cannabisin B has been synthesized for the first time in a 15% overall yield . The convergent synthesis is based on the Stobbe reaction and Friedel–Crafts alkylation reaction as the C–C bond-forming steps to afford the skeleton of the lignanamide which was then condensed with 4-methoxyphenethylamine to obtain Cannabisin B . This synthesis provides a basis for further chemical research and potential applications of Cannabisin B.
Cannabinomics
Cannabisin B, as a metabolite of Cannabis, can be studied under the field of cannabinomics . Cannabinomics applies metabolomics to the study of Cannabis, and can be used in the taxonomy of Cannabis varieties in chemovars, the research on the discovery and assessment of new Cannabis-based sources of bioactivity in medicine, the development of new food products, and the optimization of its cultivation, aiming for improvements in yield and potency .
Potential Therapeutic Applications
While specific studies on Cannabisin B are limited, cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been researched for their therapeutic potential . They have been found to help manage conditions ranging from chronic pain, persistent inflammation, cancer, inflammatory bowel disease, and neurological disorders to even viral diseases such as Human Immunodeficiency virus (HIV), SARS-CoV-2, and the emerging monkeypox . Given the structural and functional similarities among cannabinoids, it is plausible that Cannabisin B may also have similar therapeutic applications.
Future Drug Development
Cannabisin B could induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in human hepatocarcinoma HepG2 cells . Thus, it may be regarded as a promising drug for the treatment of hepatoblastoma disease in the future .
作用机制
Target of Action
Cannabisin B, a metabolite isolated from hemp seeds, primarily targets microRNAs in human neural cells . MicroRNAs are small non-coding RNA molecules that play a crucial role in regulating gene expression. They are involved in various biological processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
Cannabisin B interacts with its targets by modulating the expression levels of microRNAs . This modulation can either upregulate or downregulate the expression of specific microRNAs, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways by Cannabisin B include axon guidance, hippocampal signaling, and neurotrophin signaling . These pathways are critical for neural functions. For instance, axon guidance is essential for the proper wiring of the nervous system, while hippocampal signaling is involved in learning and memory processes . Neurotrophin signaling, on the other hand, plays a key role in the survival, development, and function of neurons .
Pharmacokinetics
This suggests that Cannabisin B might also be metabolized in the liver. The potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .
Result of Action
The modulation of microRNA expression by Cannabisin B can have significant effects at the molecular and cellular levels. For example, certain microRNAs known to be involved in Alzheimer’s disease, such as miR-708-5p, miR-181a-5p, miR-190a-5p, miR-199a-5p, and miR-143-3p, undergo major expression changes due to the action of Cannabisin B . These changes are expected to ameliorate neural function, potentially offering therapeutic benefits for neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of Cannabisin B, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, profoundly influences the growth and development of the plant and consequently the levels of cannabinoids . Moreover, agronomic practices like irrigation, fertilization, and pest management also impact the chemical profile of cannabis extracts .
属性
IUPAC Name |
(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYXHLAFMZULS-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabisin-B | |
CAS RN |
144506-17-2 | |
| Record name | Cannabisin-b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Cannabisin B naturally found?
A2: Cannabisin B is primarily found in hempseed (Cannabis sativa L.), specifically in the hull. [, , ] Notably, it was also isolated from the stem bark of Monodora carolinae, a plant belonging to the Annonaceae family. [] This discovery marked the first report of Cannabisin B in the Monodora genus. []
Q2: How does the extraction method affect the bioavailability of Cannabisin B?
A3: Studies indicate that extrusion treatment followed by free phenolic extraction significantly enhances the absorption of Cannabisin B in Caco-2 intestinal cells compared to the bound fraction from raw hempseed hull. [] This suggests that processing techniques can influence the bioavailability of this lignanamide.
Q3: Has the total synthesis of Cannabisin B been achieved?
A5: Yes, Cannabisin B has been successfully synthesized in the laboratory. [, ] The convergent synthesis utilized the Stobbe reaction and Friedel-Crafts alkylation as key steps to construct the lignanamide skeleton. []
Q4: Are there any computational studies on Cannabisin B?
A6: Computational studies employing molecular dynamics (MD) simulations and density functional theory (DFT) have been conducted to elucidate the molecular and electronic structure of Cannabisin B. [] These simulations, utilizing methanol as a solvent, aimed to correlate theoretical data with experimental findings, particularly in terms of spectroscopic properties. []
Q5: Is there any information available about the toxicity of Cannabisin B?
A5: Currently, there is limited publicly available scientific data regarding the toxicity and long-term effects of Cannabisin B. Further research is crucial to thoroughly assess its safety profile.
Q6: How does the structure of Cannabisin B relate to its activity?
A8: While specific structure-activity relationships for Cannabisin B are still under investigation, research on related cinnamoylphenethyl amides, identified alongside Cannabisin B in Polygonum hyrcanicum, revealed their anti-trypanosomal activity. [] This finding suggests that the cinnamoylphenethyl amide scaffold could be a promising starting point for developing new antiparasitic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)





![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)


![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)
